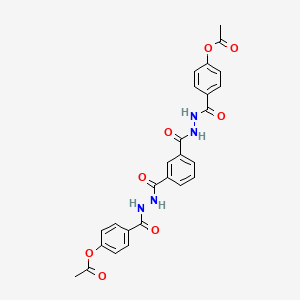
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate, also known as PHCA, is a synthetic organic compound with potential applications in the field of medicinal chemistry. It is a derivative of hydrazine, a nitrogen-based organic compound that has long been used as a reagent in organic synthesis. PHCA is a relatively new compound that has gained attention due to its potential as a precursor for the synthesis of novel drugs. In
Wirkmechanismus
The mechanism of action of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate is not well understood. However, it is believed that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate may act as a chelating agent for metal ions. Metal chelation is an important process in the treatment of metal toxicity and in the development of metal-based drugs. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been shown to have good chelating properties for metal ions such as copper, iron, and zinc. It has also been reported that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been shown to have a variety of biochemical and physiological effects. It has been reported that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate can inhibit the growth of cancer cells, induce apoptosis, and act as a chelating agent for metal ions. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has also been shown to have antibacterial and antifungal activities. In addition, 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been reported to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a two-step process. It has been shown to have good chelating properties for metal ions, which makes it useful in the development of metal-based drugs. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has also been shown to have a variety of biochemical and physiological effects, which makes it a promising compound for further research. However, there are also some limitations to the use of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate in lab experiments. It has been reported that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate is insoluble in water, which may limit its use in certain experiments. In addition, 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has not been extensively studied, and its mechanism of action is not well understood.
Zukünftige Richtungen
There are many future directions for research on 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate. One area of research could be the synthesis of novel compounds using 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate as a precursor. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been shown to have potential as a chelating agent for metal ions, and further research could focus on the development of metal-based drugs using 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate. Another area of research could be the study of the mechanism of action of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate. The exact mechanism of action of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate is not well understood, and further research could shed light on this process. Additionally, further studies could be conducted to determine the efficacy and safety of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate in the treatment of various diseases.
Synthesemethoden
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate can be synthesized using a two-step process. The first step involves the reaction of 1,3-dibromobenzene with hydrazine hydrate to produce 1,3-phenylenedihydrazine. The second step involves the reaction of 1,3-phenylenedihydrazine with diacetyl chloride to produce 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate. This method has been reported in the literature and has been used to synthesize 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate in the laboratory.
Wissenschaftliche Forschungsanwendungen
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been studied for its potential as a precursor for the synthesis of novel drugs. It has been reported that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate can be used to synthesize compounds that have antitumor, antibacterial, and antifungal activities. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has also been studied for its potential as a chelating agent for metal ions. Metal chelation is an important process in the treatment of metal toxicity and in the development of metal-based drugs. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been shown to have good chelating properties for metal ions such as copper, iron, and zinc.
Eigenschaften
IUPAC Name |
[4-[[[3-[[(4-acetyloxybenzoyl)amino]carbamoyl]benzoyl]amino]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O8/c1-15(31)37-21-10-6-17(7-11-21)23(33)27-29-25(35)19-4-3-5-20(14-19)26(36)30-28-24(34)18-8-12-22(13-9-18)38-16(2)32/h3-14H,1-2H3,(H,27,33)(H,28,34)(H,29,35)(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLRJEZMQJHBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4884506.png)

![N-[3-(4-chlorophenoxy)benzyl]-5-indanamine](/img/structure/B4884526.png)
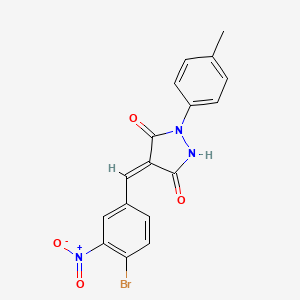
![1-(2-chloro-4-nitrophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B4884544.png)
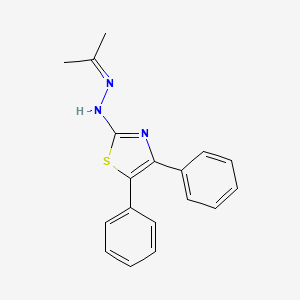

![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
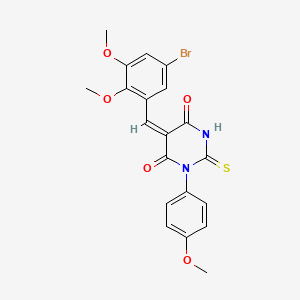
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B4884571.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)
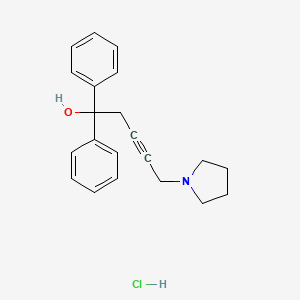
![ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate](/img/structure/B4884587.png)